
5,6,7,8-Tetrahydroquinolin-8-amine
Overview
Description
5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic amine with the molecular formula C₉H₁₂N₂. It is a derivative of quinoline, characterized by the presence of an amine group at the 8th position and a partially saturated ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydroquinolin-8-amine can be synthesized through several methods. One common approach involves the reduction of 8-nitroquinoline, followed by catalytic hydrogenation to yield the desired amine . Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
5,6,7,8-Tetrahydroquinolin-8-amine serves as a building block for synthesizing complex organic molecules. Its structural features allow for the creation of various derivatives that can be utilized in further chemical reactions.
The compound has demonstrated antiproliferative effects against cancer cell lines. It primarily interacts with the CXCR4 chemokine receptor, which is crucial in cancer progression and metastasis. Studies indicate that it can inhibit cancer cell migration and invasion through several biochemical pathways:
- PI3K/AKT/mTOR Signaling Pathway : This pathway is vital for cell survival and growth. Inhibition leads to apoptosis in cancer cells.
- Mitochondrial Membrane Depolarization : The compound increases reactive oxygen species (ROS) production, contributing to cell death mechanisms.
Medical Applications
Research has focused on utilizing this compound in developing new pharmaceuticals aimed at treating various cancers. Its ability to disrupt critical signaling pathways makes it a promising candidate for therapeutic interventions.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
Method | Description | Yield (%) |
---|---|---|
Catalytic Hydrogenation | Reduction of quinoline derivatives | High |
N-Methylation | Methylation using methyl iodide | Moderate |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on A2780 ovarian cancer cells. The compound was shown to induce significant apoptosis by disrupting mitochondrial function and increasing ROS levels. The IC50 values indicated strong antiproliferative activity compared to standard chemotherapeutics.
Case Study 2: Synthesis and Application in Polymer Chemistry
Recent research explored the use of tetrahydroquinoline derivatives as catalysts in polymerization reactions. Compounds derived from this compound were used to initiate the ring-opening polymerization of ε-caprolactone, resulting in high molecular weight polycaprolactone with potential applications in materials science.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine
- 8-Aminoquinoline
Comparison: 5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its specific substitution pattern and partially saturated ring system. Compared to 8-aminoquinoline, it has a reduced aromatic character, which can influence its reactivity and interaction with biological targets. The presence of additional substituents, such as in 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, can further modulate its chemical and biological properties .
Biological Activity
5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and features a partially saturated quinoline structure with an amine group at the 8th position. This unique structure contributes to its biological interactions and reactivity.
Target Interactions:
The compound primarily interacts with the CXCR4 receptor, a chemokine receptor implicated in various cancers. By binding to this receptor, this compound inhibits downstream signaling pathways that facilitate cancer cell migration and invasion .
Biochemical Pathways:
Research indicates that this compound induces significant cellular effects:
- Antiproliferative Activity: It exhibits cytotoxic effects across various cell lines including human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells .
- Cell Cycle Disruption: The most active derivatives have been shown to affect cell cycle phases and induce mitochondrial membrane depolarization .
- Reactive Oxygen Species (ROS) Production: Increased ROS levels are observed in treated cells, which is linked to mitochondrial dysfunction and contributes to its antiproliferative effects .
Antiproliferative Activity
A study synthesized a library of 8-substituted derivatives of 5,6,7,8-tetrahydroquinoline and assessed their biological activity. Table 1 summarizes the IC50 values of selected compounds against various cancer cell lines:
Compound | IC50 (µM) | Cell Line |
---|---|---|
3a | 74 ± 3 | HT-29 |
5a | 36 ± 4 | A2780 |
2b | 77 ± 7 | MSTO-211H |
The compound (R)-5a exhibited the most significant cytotoxicity across all tested lines .
Case Studies
- Cancer Treatment:
- Mitochondrial Dysfunction:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. The compound's stability under physiological conditions allows for effective bioavailability when administered.
Q & A
Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydroquinolin-8-amine, and how can reaction conditions be controlled to enhance yield?
Basic
The synthesis typically involves catalytic hydrogenation of quinoline derivatives using Pd/C under mild conditions (room temperature, atmospheric H₂) to achieve selective reduction . For industrial-scale production, continuous flow reactors with packed-bed Pd/C catalysts improve yield and consistency by optimizing parameters like flow rate and pressure . A comparison of methods:
Method | Catalyst | Conditions | Key Advantages |
---|---|---|---|
Batch hydrogenation | Pd/C | RT, H₂ (1 atm) | Selectivity for tetrahydro form |
Continuous flow reactor | Pd/C | Controlled flow, H₂ (5 bar) | Scalability, higher throughput |
Key Consideration: Monitor reaction progress via TLC or HPLC to prevent over-reduction to fully saturated amines .
Q. What analytical techniques are recommended for characterizing purity and structural conformation?
Basic
- NMR Spectroscopy : Confirms regioselectivity and stereochemistry (e.g., distinguishing (S)-enantiomer via chiral shifts) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- Chiral HPLC : Resolves racemic mixtures using columns like Chiralpak® IA/IB .
- X-ray Crystallography : Resolves 3D conformation for target interaction studies .
Advanced Tip: Combine NMR with NOE experiments to confirm spatial arrangement of substituents .
Q. How can stereoselective synthesis be achieved to obtain enantiomerically pure forms?
Advanced
- Chiral Resolution : Use resolving agents like tartaric acid derivatives to separate racemates .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation to induce >90% enantiomeric excess .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .
Method | Enantiomeric Excess (%) | Scalability |
---|---|---|
Chiral HPLC | >99 | Low |
Asymmetric Catalysis | 85–95 | High |
Note: Validate enantiopurity via polarimetry or chiral HPLC .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced
- Dose-Response Refinement : Re-test compounds at varying concentrations to identify non-linear effects (e.g., IC50 shifts) .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity if molecular docking suggests off-target binding .
- Solubility Optimization : Adjust solvent systems (e.g., DMSO:PBS ratios) to address false negatives from aggregation .
Example: A study reported inconsistent IC50 values in cytotoxicity assays due to solvent interference; reformulating in cyclodextrin improved reproducibility .
Q. How to design experiments to elucidate the mechanism of action amid conflicting reports?
Advanced
- Binding Assays : Use SPR or ITC to quantify interactions with putative targets (e.g., dihydrofolate reductase) .
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling modulation (e.g., apoptosis markers in cancer cells) .
- Mutagenesis Studies : Engineer target proteins to disrupt hydrogen-bonding sites (e.g., amine group interactions) .
Case Study: Conflicting reports on antimicrobial activity were resolved by demonstrating pH-dependent membrane disruption via fluorescence microscopy .
Q. How to assess structure-activity relationships (SAR) for derivatives?
Advanced
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., N-alkylation, halogenation) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Pharmacophore Mapping : Identify critical motifs (e.g., amine group for H-bond donation) using Schrödinger Suite .
Derivative | Modification | IC50 (μM) | Target |
---|---|---|---|
Parent Compound | None | 12.3 | Cancer cells |
N-Methylated | -NHCH₃ | 45.7 | Reduced potency |
7-Fluoro | -F at C7 | 8.9 | Enhanced selectivity |
Insight: Bulky substituents at C7 improve target affinity by reducing steric hindrance .
Q. How to apply this compound as a ligand in catalytic processes?
Advanced
- Ligand Design : Modify the amine group with phosphine arms (e.g., diphenylphosphinoethyl) to chelate metals like Ru or Pd .
- Catalytic Testing : Evaluate ring-opening polymerization (ROP) of ε-caprolactone; monitor conversion via ¹H NMR .
- Kinetic Studies : Compare turnover frequencies (TOF) with traditional ligands (e.g., BINAP) .
Example: A Pd complex of this compound achieved 85% yield in Suzuki-Miyaura coupling under mild conditions .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463255 | |
Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298181-83-6 | |
Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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